Cas no 73664-00-3 (2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide)
73664-00-3 structure
Product Name:2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide
Numero CAS:73664-00-3
MF:C11H17BrClNO2S
MW:342.680180311203
CID:978274
PubChem ID:52005
Update Time:2025-04-19
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide
- NSC 202612; 2-(p-Chlorophenylsulfonyl)ethyltrimethylammonium bromide; AMMONIUM, (2-(p-CHLOROPHENYLSULFONYL)ETHYL)TRIMETHYL-, BROMIDE; AC1L1C3Y; NSC202612; WLN: GR DSW2K1& amp; amp; 1& amp; 1 & amp; E; NSC-202612; LS-17214; 2-(4-chlorophenyl)sulfonylethyl-trimethylazanium bromide;
- [2-(4-CHLOROBENZENESULFONYL)ETHYL]TRIMETHYLAZANIUM BROMIDE
- Ethanaminium, 2-((4-chlorophenyl)sulfonyl)-N,N,N-trimethyl-, bromide
- 9X9DNF8UTP
- WLN: GR DSW2K1&1&1 &E
- 2-(4-Chlorobenzene-1-sulfonyl)-N,N,N-trimethylethan-1-aminium bromide
- NSC202612
- 2-(p-Chlorophenylsulfonyl)ethyl]trimethylammonium bromide
- AMMONIUM, (2-(p-CHLOROPHENYLSULFONYL)ETHYL)TRIMETHYL-, BROMIDE
- Ethanaminium, 2-[(4-chlorophenyl)sulfonyl]-N,N,N-trimethyl-, bromide (1:1)
- DTXSID70994462
- NSC-202612
- Ethanaminium, 2-[(4-chlorophenyl)sulfonyl]-N,N,N-trimethyl-, bromide
- 73664-00-3
- NSC 202612
- 2-(p-Chlorophenylsulfonyl)ethyltrimethylammonium bromide
- DS-003437
-
- Inchi: 1S/C11H17ClNO2S.BrH/c1-13(2,3)8-9-16(14,15)11-6-4-10(12)5-7-11;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1
- Chiave InChI: ZPOLPYSVBUQCJH-UHFFFAOYSA-M
- Sorrisi: [Br-].ClC1C=CC(=CC=1)S(CC[N+](C)(C)C)(=O)=O
Proprietà calcolate
- Massa esatta: 340.985
- Massa monoisotopica: 340.985
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 308
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 42.5A^2
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide Letteratura correlata
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
73664-00-3 (2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti